molecular formula C19H23F3N2O3 B5978286 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate

Cat. No.: B5978286
M. Wt: 384.4 g/mol
InChI Key: NQVBWFWHAOFIKR-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and a trifluoromethyl benzoyl carbamate group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinolizidine Core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Benzoyl Carbamate Group: The quinolizidine intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of quinolizidine N-oxide derivatives.

    Reduction: Formation of reduced quinolizidine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinolizidine core can interact with various enzymes and receptors, while the trifluoromethyl benzoyl carbamate group can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(methyl)benzoyl]carbamate
  • 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(chloro)benzoyl]carbamate

Uniqueness

The presence of the trifluoromethyl group in 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[4-(trifluoromethyl)benzoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVBWFWHAOFIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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